3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused to a chromenone moiety, and a chlorofluorophenyl group attached via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Chromenone Moiety: The chromenone moiety is introduced through a condensation reaction between the benzothiazole derivative and a suitable chromenone precursor.
Introduction of the Chlorofluorophenyl Group: The final step involves the nucleophilic substitution reaction where the chlorofluorophenyl group is attached to the chromenone moiety via a methoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)aniline
- N-(1,3-Benzothiazol-2-yl)-1-naphthamide
- 2-(1,3-Benzothiazol-2-yl)-3-methoxynaphthalen-1-ol
Uniqueness
3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the chlorofluorophenyl group enhances its biological activity and specificity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H13ClFNO3S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H13ClFNO3S/c24-17-4-3-5-18(25)16(17)12-28-14-9-8-13-10-15(23(27)29-20(13)11-14)22-26-19-6-1-2-7-21(19)30-22/h1-11H,12H2 |
InChI Key |
QYZIUWZQNATBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=CC=C5Cl)F)OC3=O |
Origin of Product |
United States |
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